rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride
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Overview
Description
rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets within cells. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole-3-carboxylic acid
- rac-(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole
- rac-(3aR,6aR)-3aH,4H,6H,6aH-Furo[3,4-d][1,2]oxazole-3-carbaldehyde
Uniqueness
rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride is unique due to its specific structural features and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
Molecular Formula |
C6H9ClN2O3 |
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Molecular Weight |
192.60 g/mol |
IUPAC Name |
(3aR,6aS)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O3.ClH/c9-6(10)5-3-1-7-2-4(3)11-8-5;/h3-4,7H,1-2H2,(H,9,10);1H/t3-,4+;/m0./s1 |
InChI Key |
FKRGAFWXHHIGLN-RFKZQXLXSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](CN1)ON=C2C(=O)O.Cl |
Canonical SMILES |
C1C2C(CN1)ON=C2C(=O)O.Cl |
Origin of Product |
United States |
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